molecular formula C12H17N3O4 B1442690 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate CAS No. 1200497-67-1

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate

Cat. No.: B1442690
CAS No.: 1200497-67-1
M. Wt: 267.28 g/mol
InChI Key: LGPJXYSOSAXTID-UHFFFAOYSA-N
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Description

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate typically involves the reaction of tert-butyl and methyl-substituted precursors under controlled conditions. One common method involves the use of N-heterocyclic carbenes (NHC) as catalysts, which facilitate the formation of the imidazole and pyrazole rings . The reaction is often conducted in the presence of an oxidant, such as tert-butylhydroperoxide (TBHP), to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: tert-butylhydroperoxide (TBHP), hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate is unique due to its specific substitution pattern and the presence of both imidazole and pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-O-tert-butyl 6-O-methyl 2,3-dihydroimidazo[1,2-b]pyrazole-1,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)14-5-6-15-9(14)7-8(13-15)10(16)18-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPJXYSOSAXTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C1=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
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